![molecular formula C19H19Cl2NO2 B4047850 (4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone](/img/structure/B4047850.png)
(4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone
Overview
Description
(4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone is a complex organic compound characterized by the presence of chlorophenyl and hydroxyphenyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone typically involves multiple steps. One common method starts with the chlorination of phenol to produce 4-chlorophenol . This intermediate is then reacted with other reagents to form the desired compound. The reaction conditions often involve the use of polar solvents to favor the formation of the 4-chloro derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as gas chromatography and mass spectrometry ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
(4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: A simpler compound with a single chlorophenyl group.
4-Hydroxy-4’-chlorobenzophenone: Contains both hydroxy and chlorophenyl groups but lacks the piperidine ring.
Uniqueness
(4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone is unique due to its complex structure, which includes both chlorophenyl and hydroxyphenyl groups attached to a piperidine ring.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2/c1-22-11-10-19(24,14-4-8-16(21)9-5-14)17(12-22)18(23)13-2-6-15(20)7-3-13/h2-9,17,24H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHWOVCVCKOHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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